Ingenol-5,20-acetonide-3-O-angelate structure and chemical properties
Ingenol-5,20-acetonide-3-O-angelate structure and chemical properties
An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate
Abstract
Ingenol-5,20-acetonide-3-O-angelate is a critical synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent activator of Protein Kinase C (PKC).[1][2] Ingenol-3-angelate is the active pharmaceutical ingredient in a topical medication approved for the treatment of actinic keratosis.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and the pivotal role of Ingenol-5,20-acetonide-3-O-angelate in the stereoselective synthesis of its biologically active counterpart. Detailed experimental protocols for its synthesis and for the analysis of the biological activity of the deprotected product are presented. Furthermore, this document elucidates the primary signaling pathway modulated by this class of compounds.
Chemical Structure and Properties
Ingenol-5,20-acetonide-3-O-angelate is a complex diterpenoid ester. Its core is the ingenol backbone, a tetracyclic compound with a unique and highly strained "inside-outside" bridged ring system.[1] In this derivative, the hydroxyl groups at the C5 and C20 positions of the ingenol core are protected as an acetonide, which is crucial for allowing the selective esterification of the C3 hydroxyl group with angelic acid.[1][2][4]
Data Presentation: Physicochemical Properties
The key chemical identifiers and properties of Ingenol-5,20-acetonide-3-O-angelate are summarized below. These properties are primarily based on publicly available databases.[1]
| Identifier | Value | Reference |
| IUPAC Name | [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁶]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate | [1] |
| CAS Number | 87980-68-5 | [1][3] |
| Molecular Formula | C₂₈H₃₈O₆ | [1][3] |
| Molecular Weight | 470.6 g/mol | [3] |
| Canonical SMILES | C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@]1([C@H]4C(=C[C@H]5[C@H]4C5(C)C)C[C@@H]2O--INVALID-LINK--(C)C)=O)C | [1] |
Biological Activity and Mechanism of Action
While Ingenol-5,20-acetonide-3-O-angelate is primarily a synthetic intermediate, its deprotected form, Ingenol-3-angelate, is a well-characterized and potent modulator of Protein Kinase C (PKC) isoforms.[1][5] Ingenol-3-angelate acts as a diacylglycerol (DAG) analogue, binding with high affinity to the C1 domain found in classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, leading to their activation.[6] This activation is a critical step in initiating downstream signaling cascades.[7]
The biological outcome is highly dependent on the specific PKC isoform activated and the cell type. In many cancer cell lines, the pro-apoptotic effects are mediated primarily through the activation of PKC-δ.[1][6] This activation triggers a complex network of downstream events, including the activation of the Ras/Raf/MEK/ERK pathway and modulation of the NF-κB and PI3K/AKT pathways, ultimately leading to apoptosis.[6][8]
Mandatory Visualization: Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by Ingenol-3-angelate (the active, deprotected form of Ingenol-5,20-acetonide-3-O-angelate) in cancer cells.
Caption: PKC signaling cascade activated by Ingenol-3-angelate.
Experimental Protocols
The following protocols are generalized from published literature and describe the key steps in the semi-synthesis of Ingenol-3-angelate, where Ingenol-5,20-acetonide-3-O-angelate is a pivotal intermediate.[4]
Protocol 1: Synthesis of Ingenol-5,20-acetonide
This protocol details the selective protection of the C5 and C20 hydroxyl groups of ingenol.[3][9]
-
Objective: To protect the 5,20-diol of ingenol to allow for selective modification of the 3-hydroxyl group.[4]
-
Materials:
-
Ingenol
-
2,2-Dimethoxypropane
-
Anhydrous acetone (B3395972) or Dichloromethane (DCM)[4]
-
p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)[4]
-
Saturated sodium bicarbonate solution
-
Brine, Anhydrous sodium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography.
-
-
Procedure:
-
Dissolve ingenol in anhydrous acetone and add an excess of 2,2-dimethoxypropane.[3]
-
Add a catalytic amount of p-TsOH to the solution.[3]
-
Stir the reaction at room temperature and monitor its completion by Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography to yield Ingenol-5,20-acetonide.[3]
-
Protocol 2: Angeloylation of Ingenol-5,20-acetonide
This protocol describes the esterification of the C3 hydroxyl group to introduce the angelate moiety.[3]
-
Objective: To stereoselectively introduce the angelate group at the C3 position of Ingenol-5,20-acetonide.[9]
-
Materials:
-
Procedure (using Angelic acid and DCC):
-
Dissolve Ingenol-5,20-acetonide and angelic acid in anhydrous DCM under an inert atmosphere.[3]
-
Cool the solution to 0 °C and add the coupling agent (e.g., DCC).[3]
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Upon completion, quench the reaction (e.g., with saturated ammonium (B1175870) chloride solution).[4]
-
Extract the product, dry the organic phase, and concentrate.
-
Purify the crude product via column chromatography to yield Ingenol-5,20-acetonide-3-O-angelate.[4]
-
Protocol 3: Western Blot Analysis of PKC Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins in the PKC signaling pathway following treatment with the active compound, Ingenol-3-angelate.[5]
-
Objective: To assess the activation of the PKC/ERK signaling pathway.
-
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Ingenol-3-angelate (deprotected from the acetonide intermediate)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-PKCδ)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of Ingenol-3-angelate for a specified time.
-
Protein Extraction: Lyse the treated cells in ice-cold RIPA buffer.[5]
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize the protein bands using an ECL system.[5]
-
Conclusion
Ingenol-5,20-acetonide-3-O-angelate is a molecule of significant importance, not for its own biological activity, but as an indispensable intermediate that enables the efficient and stereoselective semi-synthesis of the clinically relevant drug Ingenol-3-angelate.[4] The strategic use of the acetonide protecting group is a key chemical achievement that allows for precise modification of the complex ingenol core.[4] The potent and selective activation of PKC isoforms by the final product underscores the therapeutic potential of this class of compounds in dermatology and oncology.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
